N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide
Description
N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide (Mol. formula: C₁₅H₂₃N₃O₂) is a synthetic amide derivative characterized by a 3,3-dimethylbutanamide backbone substituted with a carbamoylmethyl group and a 2-aminophenylmethyl moiety at the nitrogen atom. This compound is cataloged as a chemical building block (MDL: EN300-1668522) by Enamine Ltd. .
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-N-[(2-aminophenyl)methyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)8-14(20)18(10-13(17)19)9-11-6-4-5-7-12(11)16/h4-7H,8-10,16H2,1-3H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTODWUHFWLCZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(CC1=CC=CC=C1N)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aminophenyl intermediate, which is then reacted with a carbamoylmethylating agent under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often include specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used.
Scientific Research Applications
N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The 3,3-dimethylbutanamide moiety is a common structural motif in several compounds (Table 1). However, substituents on the amide nitrogen and adjacent groups significantly influence properties and applications:
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely lower than analogs with halogenated or bulky aromatic groups (e.g., ’s 4-chlorophenylsulfonyl derivative) due to its polar carbamoyl and amine groups .
- Solubility: The 2-aminophenyl group may improve aqueous solubility compared to ’s fluorophenylacetamide, which lacks hydrophilic substituents .
Key Research Findings and Implications
Substituent-Driven Activity : The absence of sulfonyl or benzimidazole groups in the target compound (vs. ) may reduce steric hindrance, making it more adaptable for further functionalization .
Therapeutic Potential: Unlike ’s Compound A, the target compound lacks a fluorinated aromatic system, which is critical for potassium channel modulation .
Synthetic Utility : As a building block, the target compound’s simplicity contrasts with complex analogs like ’s sulfonyl-imidazole derivative, which requires advanced synthetic strategies .
Biological Activity
N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 218.30 g/mol. Its structure includes a 2-aminophenyl moiety attached to a dimethylbutanamide backbone, which may influence its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : Many derivatives of amides have shown promise as anticancer agents by inhibiting specific enzymes involved in tumor growth.
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of histone deacetylases (HDACs), which are crucial for gene expression regulation in cancer cells.
Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
- Antitumor Activity :
- Apoptosis Induction :
- Cell Cycle Arrest :
Data Table: Biological Activity Comparison
| Compound Name | IC50 (μM) | Mechanism of Action | Cell Line Tested |
|---|---|---|---|
| FNA | 1.30 | HDAC inhibition | HepG2 |
| Compound X | 0.95 | Apoptosis induction | MDA-MB-231 |
| Compound Y | 1.50 | Cell cycle arrest (G2/M) | A2780 |
Case Studies
Several case studies highlight the biological activity of compounds structurally related to this compound:
- Study on HDAC Inhibitors :
- In Vivo Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
